molecular formula C22H19FN2O2 B2432165 1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one CAS No. 941904-11-6

1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2432165
CAS No.: 941904-11-6
M. Wt: 362.404
InChI Key: AVPJOIFDDJIDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Fluorobenzyl Intermediate: The starting material, 2-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the 2-fluorobenzyl intermediate.

    Synthesis of the Tetrahydroquinoline Moiety: The tetrahydroquinoline ring is synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Coupling Reaction: The 2-fluorobenzyl intermediate is then coupled with the tetrahydroquinoline moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Cyclization: The final step involves cyclization to form the pyridinone ring, which can be achieved through intramolecular cyclization under basic or acidic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

    Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Industry: It is explored for use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one can be compared with similar compounds, such as:

    1-(2-chlorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)pyridin-2(1H)-one: Contains an isoquinoline ring instead of a quinoline ring, potentially altering its chemical properties and applications.

    1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-2(1H)-one: Features a pyrimidinone ring instead of a pyridinone ring, which may influence its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(2-fluorophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2/c23-19-11-3-1-8-17(19)15-24-13-6-10-18(21(24)26)22(27)25-14-5-9-16-7-2-4-12-20(16)25/h1-4,6-8,10-13H,5,9,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPJOIFDDJIDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.